molecular formula C8H16O3 B1216455 4-Hydroxyvalproic acid CAS No. 60113-82-8

4-Hydroxyvalproic acid

Cat. No.: B1216455
CAS No.: 60113-82-8
M. Wt: 160.21 g/mol
InChI Key: OASKNPCLIHUTTL-UHFFFAOYSA-N
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Description

4-Hydroxyvalproic acid is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. It is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyvalproic acid can be synthesized through the hydroxylation of valproic acid. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the valproic acid molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where valproic acid is subjected to hydroxylation under optimized conditions. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyvalproic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxovalproic acid, while reduction may produce 4-hydroxyvalproic alcohol .

Scientific Research Applications

4-Hydroxyvalproic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxyvalproic acid involves its interaction with specific enzymes and receptors in the body. It is known to inhibit certain enzymes involved in fatty acid metabolism, leading to altered cellular processes. The compound also affects neurotransmitter levels, contributing to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    Valproic Acid: The parent compound from which 4-Hydroxyvalproic acid is derived.

    2-Propyl-4-hydroxyvaleric Acid: Another hydroxy fatty acid with similar properties.

    4-Oxovalproic Acid: An oxidized form of this compound

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of valproic acid also makes it a valuable compound for studying the metabolism and pharmacokinetics of valproic acid .

Properties

IUPAC Name

4-hydroxy-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-7(8(10)11)5-6(2)9/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASKNPCLIHUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975544
Record name 4-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60113-82-8
Record name 4-Hydroxy-2-propylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60113-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyvalproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60113-82-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Hydroxyvalproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can researchers quantify 4-Hydroxy-2-propylpentanoic acid and other VPA metabolites?

A: The second research article describes a sensitive and efficient method for quantifying VPA and its metabolites, including 4-Hydroxy-2-propylpentanoic acid, using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). [] This technique allows researchers to analyze multiple metabolites in a single sample, offering valuable insights into VPA metabolism and potential contributions of individual metabolites to its overall effects.

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